molecular formula C16H19N7S B12268107 N,N-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine

N,N-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B12268107
M. Wt: 341.4 g/mol
InChI Key: XAWMQANJRNGIGU-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines Thienopyrimidines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine typically involves multiple steps. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both thienopyrimidine and piperazine moieties

Properties

Molecular Formula

C16H19N7S

Molecular Weight

341.4 g/mol

IUPAC Name

N,N-dimethyl-6-(4-thieno[2,3-d]pyrimidin-4-ylpiperazin-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C16H19N7S/c1-21(2)13-9-14(18-10-17-13)22-4-6-23(7-5-22)15-12-3-8-24-16(12)20-11-19-15/h3,8-11H,4-7H2,1-2H3

InChI Key

XAWMQANJRNGIGU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=C4C=CSC4=NC=N3

Origin of Product

United States

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